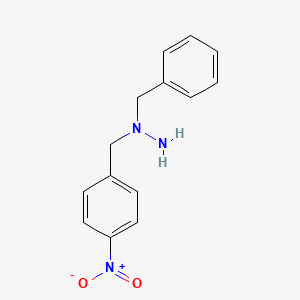

1-Benzyl-1-(4-nitrobenzyl)hydrazine

Description

Contextualization of Hydrazine (B178648) Derivatives in Contemporary Synthetic Chemistry and Materials Science

Hydrazine derivatives are a class of compounds characterized by a nitrogen-nitrogen single bond and have become indispensable in modern science. ijcrt.orgresearchgate.netrsc.orgrsc.org Their utility spans a wide range of applications, from being crucial intermediates and reagents in organic synthesis to forming the backbone of various materials and pharmaceuticals. ijcrt.orgresearchgate.netnih.gov

In synthetic chemistry, hydrazines are well-known for their role in the synthesis of a multitude of heterocyclic compounds, such as pyrazoles and pyridazines. ijcrt.orgrsc.orgwisdomlib.org The reaction of hydrazines with 1,3-difunctional compounds is a classic and efficient method for constructing these important five- and six-membered rings, which are prevalent in many biologically active molecules. rsc.org Furthermore, substituted hydrazines are key starting materials for the synthesis of more complex molecules, including those with applications in medicinal chemistry and agrochemicals. ijcrt.orgresearchgate.net For instance, they are precursors to various drugs, including the antimicrobial cefazolin (B47455) and the antimigraine agent rizatriptan. ijcrt.org The development of new synthetic methodologies continues to expand the utility of hydrazine derivatives, with recent advances in areas like N-N bond formation and the synthesis of unsymmetrical hydrazines. organic-chemistry.org

In the realm of materials science, the unique properties of hydrazine derivatives are harnessed to create novel materials. Hydrazones, formed from the condensation of hydrazines with aldehydes or ketones, are excellent chelating agents for metal ions and have found applications in catalysis and as sensors. researchgate.netnih.gov The ability of the N-N linkage to be incorporated into larger molecular frameworks has also been exploited in the design of polymers and other advanced materials.

Significance of Benzyl (B1604629) and Nitrobenzyl Moieties in Chemical Synthesis, Reactivity, and Structural Diversity

The benzyl group (Bn), a phenyl group attached to a methylene (B1212753) (CH2) unit, is a versatile functional group in organic synthesis. chemeurope.comcurlyarrows.com One of its most common applications is as a protecting group for alcohols, amines, and carboxylic acids. wikipedia.orgchemeurope.comfujifilm.com Benzyl ethers, for example, are stable under a wide range of reaction conditions but can be readily cleaved by catalytic hydrogenation, a process that is often highly selective. chemeurope.comfiveable.me The reactivity of the benzylic position—the carbon atom attached to the aromatic ring—is a key feature. curlyarrows.com This position can stabilize radicals, carbocations, and carbanions through resonance with the adjacent phenyl ring, making it a focal point for various chemical transformations, including oxidation, reduction, and substitution reactions. curlyarrows.com

The nitrobenzyl group , particularly the ortho- and para-isomers, introduces electronic effects and reactivity patterns that are distinct from the unsubstituted benzyl group. The nitro group is strongly electron-withdrawing, which significantly impacts the reactivity of the benzyl moiety. rsc.org For instance, in 4-nitrobenzyl chloride, the nitro group enhances the susceptibility of the benzylic carbon to nucleophilic attack. rsc.org

A particularly important application of the ortho-nitrobenzyl group is its use as a photolabile protecting group. acs.orgacs.org Upon irradiation with UV light, the ortho-nitrobenzyl group can be cleaved from a substrate, allowing for the controlled release of molecules such as carboxylic acids, amines, and phosphates. acs.org This property is invaluable in fields like chemical biology for the "caging" and subsequent light-triggered release of bioactive compounds. acs.org The 4-nitrobenzyl moiety in 1-benzyl-1-(4-nitrobenzyl)hydrazine also introduces the potential for specific chemical transformations. The nitro group itself can be reduced to an amino group, providing a handle for further functionalization.

The combination of these moieties in a single molecule, as seen in this compound, creates a platform for diverse chemical reactivity and the potential for the synthesis of a wide array of more complex structures.

Rationale for Dedicated Academic Investigation of this compound as a Key Chemical Entity

The dedicated academic investigation of this compound is warranted due to its unique combination of three key functional components: the reactive hydrazine core, the versatile benzyl group, and the electronically significant 4-nitrobenzyl moiety. This specific arrangement suggests a rich and varied chemical behavior with potential applications in several areas of chemical science.

The presence of the 1,1-disubstituted hydrazine core makes it a valuable building block in synthetic organic chemistry. Such compounds can be used to synthesize a variety of heterocyclic systems and can serve as precursors to other functional groups. rsc.org The synthesis of 1,1-disubstituted hydrazines can be achieved through methods like the direct alkylation of a monosubstituted hydrazine. rsc.org For example, benzylhydrazine (B1204620) can be reacted with 4-nitrobenzyl chloride to yield this compound.

The dual benzyl and nitrobenzyl substitution on the same nitrogen atom creates an unsymmetrical hydrazine with distinct steric and electronic properties. The electron-withdrawing nature of the 4-nitrobenzyl group can influence the nucleophilicity of the adjacent nitrogen atoms, potentially leading to selective reactions. The nitro group itself is a versatile functional handle that can be readily reduced to an amine, opening up pathways for further molecular elaboration. This feature is particularly useful for creating libraries of related compounds for screening in drug discovery or materials science applications.

Furthermore, the structural motifs present in this compound are found in compounds with known biological activity. ijcrt.org Hydrazine derivatives have been explored for a range of pharmacological activities, and the benzyl and nitrobenzyl groups are common pharmacophores. ijcrt.orgnih.gov Therefore, a thorough investigation of this compound and its derivatives could lead to the discovery of new molecules with interesting biological profiles. For instance, it has been used in proteomics research to label proteins for mass spectrometry analysis, highlighting its utility in studying complex biological systems.

| Area of Investigation | Rationale | Potential Applications |

|---|---|---|

| Synthetic Methodology | Exploration of its reactivity as a building block for novel heterocyclic compounds. | Development of new synthetic routes to complex organic molecules. |

| Medicinal Chemistry | Synthesis and screening of derivatives for biological activity. | Discovery of new therapeutic agents. |

| Materials Science | Incorporation into polymeric structures or use as a ligand for metal complexes. | Development of new materials with tailored electronic or optical properties. |

| Chemical Biology | Use as a chemical probe for studying biological processes. | Elucidation of protein structures and functions. |

Structure

3D Structure

Properties

IUPAC Name |

1-benzyl-1-[(4-nitrophenyl)methyl]hydrazine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15N3O2/c15-16(10-12-4-2-1-3-5-12)11-13-6-8-14(9-7-13)17(18)19/h1-9H,10-11,15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZBAZPNJIPIWLM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CN(CC2=CC=C(C=C2)[N+](=O)[O-])N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

257.29 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 1 Benzyl 1 4 Nitrobenzyl Hydrazine

Reactivity of the Hydrazine (B178648) Nitrogen Atoms

The two nitrogen atoms of the hydrazine group are central to the molecule's reactivity, possessing both nucleophilic and redox-active properties.

Nucleophilic Properties and Derivatization Potential

The lone pairs of electrons on the hydrazine nitrogen atoms confer nucleophilic character to 1-benzyl-1-(4-nitrobenzyl)hydrazine, enabling it to participate in a variety of substitution and condensation reactions. This reactivity is the basis for its use in the synthesis of more complex molecular architectures.

The nucleophilicity of hydrazines is a well-established phenomenon, allowing them to react with various electrophiles. researchgate.netacs.org In the case of this compound, the presence of two benzyl (B1604629) groups attached to the same nitrogen atom sterically hinders direct reactions at this nitrogen. However, the terminal nitrogen atom retains its nucleophilic character. This allows for derivatization through reactions with carbonyl compounds, such as aldehydes and ketones, to form the corresponding hydrazones. The formation of these hydrazone derivatives is a common strategy in organic synthesis to introduce new carbon-nitrogen double bonds and further elaborate molecular structures. discoveryjournals.org

The reactivity of the hydrazine moiety can be influenced by the electronic nature of its substituents. The electron-withdrawing nitro group on one of the benzyl rings can modulate the nucleophilicity of the hydrazine nitrogens. This electronic effect, combined with the steric bulk of the benzyl groups, dictates the regioselectivity and rate of derivatization reactions.

The synthesis of various hydrazine derivatives is a testament to their synthetic utility. For instance, benzyl hydrazine derivatives can be synthesized through the amination of benzylic C(sp³)–H bonds with dialkyl azodicarboxylates. rsc.org Furthermore, reactions with acylating agents can lead to the formation of hydrazides, which are important intermediates in the synthesis of various heterocyclic compounds. The formation of sulfonyl derivatives has also been reported, although this requires precise stoichiometric control to prevent side reactions.

Table 1: Examples of Derivatization Reactions of Hydrazines

| Reactant | Product Type | Significance |

| Aldehydes/Ketones | Hydrazones | Formation of C=N bonds, synthesis of heterocycles. discoveryjournals.org |

| Acyl Halides | Hydrazides | Intermediates for pharmaceuticals and other complex molecules. nih.govresearchgate.net |

| Sulfonyl Chlorides | Sulfonyl Hydrazides | Requires careful control of reaction conditions. |

| Alkyl Halides | Substituted Hydrazines | Introduction of new alkyl groups. |

This table provides a generalized overview of potential derivatization reactions based on the known reactivity of hydrazines.

Self-Coupling and Cross-Coupling Reactions of Hydrazine Derivatives

While direct self-coupling of this compound is not extensively documented, the chemistry of hydrazine derivatives includes various coupling reactions. The oxidation of hydrazines can lead to the formation of azo compounds (R-N=N-R'), which are valuable in dye and pigment industries and as radical initiators. This transformation typically involves the use of oxidizing agents to form the nitrogen-nitrogen double bond.

Cross-coupling reactions involving hydrazine derivatives are also a feature of modern organic synthesis. For example, palladium-catalyzed cross-coupling reactions are widely used to form carbon-nitrogen bonds, and hydrazine derivatives can serve as nucleophilic partners in these transformations. The specific conditions for such reactions, including the choice of catalyst, ligand, and base, are crucial for achieving high yields and selectivity.

Transformations Involving the Benzyl Substituent

The two benzyl groups in this compound offer additional sites for chemical modification, distinct from the reactivity of the hydrazine core.

Electrophilic Aromatic Substitution on the Benzyl Ring

The unsubstituted benzyl ring in this compound is susceptible to electrophilic aromatic substitution reactions. The substitution pattern is directed by the activating and ortho-, para-directing influence of the alkyl group attached to the aromatic ring. Typical electrophilic aromatic substitution reactions include:

Nitration: Introduction of a nitro group onto the benzyl ring using a mixture of nitric acid and sulfuric acid.

Halogenation: Incorporation of halogen atoms (e.g., bromine, chlorine) using an appropriate halogenating agent and a Lewis acid catalyst.

Friedel-Crafts Alkylation and Acylation: Attachment of alkyl or acyl groups, respectively, using an alkyl halide or acyl halide in the presence of a Lewis acid.

The precise conditions for these reactions would need to be carefully controlled to avoid side reactions involving the other functional groups in the molecule, particularly the reactive hydrazine moiety and the nitro-substituted ring.

Functional Group Interconversions at the Benzylic Position

The benzylic C-H bonds of the benzyl group are susceptible to oxidation, which can lead to the formation of a carbonyl group (benzaldehyde derivative) or a carboxylic acid group (benzoic acid derivative), depending on the strength of the oxidizing agent and the reaction conditions. Radical-mediated reactions can also occur at the benzylic position, leading to halogenation or other functionalizations.

Reaction Dynamics of the 4-Nitrobenzyl Moiety

The primary reaction involving the nitro group is its reduction to an amino group (-NH2). This transformation is a cornerstone of organic synthesis and can be achieved using a variety of reducing agents. Common methods include:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium on carbon (Pd/C) or platinum oxide (PtO2). organic-chemistry.org

Metal-Acid Reductions: Employing metals like tin (Sn), iron (Fe), or zinc (Zn) in the presence of an acid like hydrochloric acid (HCl).

Hydrazine Hydrate (B1144303): In the presence of a catalyst like Raney nickel or Pd/C, hydrazine hydrate can be used as a reducing agent. organic-chemistry.org

The reduction of the nitro group to an amine significantly alters the electronic properties of the benzyl ring, transforming it from an electron-deficient to an electron-rich system. This change dramatically influences its reactivity in subsequent chemical transformations. The resulting amino group can undergo a wide range of reactions, including diazotization followed by substitution (Sandmeyer reaction), acylation, and alkylation, further expanding the synthetic utility of the molecule.

The nitro group also activates the aromatic ring towards nucleophilic aromatic substitution, although this typically requires strong nucleophiles and forcing conditions. The para-position of the nitro group makes the ipso-carbon and the ortho- and para-positions relative to the nitro group susceptible to nucleophilic attack.

Photochemical Rearrangements and Photoredox Chemistry of Nitrobenzyl Systems

Nitrobenzyl compounds, particularly those with ortho-nitro substitution, are well-known for their photochemical reactivity. nih.gov Upon irradiation with UV light, an o-nitrobenzyl alcohol derivative can isomerize to the corresponding o-nitrosobenzaldehyde, releasing a free carboxylic acid in the process. umass.edu This photoisomerization proceeds through an aci-nitro intermediate. nih.govacs.org The mechanism involves the formation of a biradical intermediate in solution. acs.org For 2-nitrobenzyl alcohol, irradiation leads to the formation of 2-nitrosobenzaldehyde with high quantum yields. rsc.org The process involves primary aci-nitro photoproducts that react via two competing pathways, the balance of which is medium-dependent. rsc.org

The efficiency of photorelease from o-nitrobenzyl protecting groups is strongly dependent on the nature of the leaving group. rsc.org Radical-stabilizing groups can weaken the C-H bond cleaved during the photo-induced hydrogen atom transfer, lowering the energy barrier for this step and enhancing the release of the leaving group. rsc.org

In the context of m- and p-nitrobenzyl systems, studies on nitrobenzyl alcohols in aqueous solutions have revealed an intramolecular photoredox pathway. cdnsciencepub.comacs.org This reaction, which is not typically observed in organic solvents, leads to the formation of both reduced and oxidized components from the substituent groups. cdnsciencepub.com The presence of water is essential for this transformation, and the reaction efficiency decreases as the concentration of water is reduced. cdnsciencepub.com These reactions can be catalyzed by hydronium and hydroxide (B78521) ions. cdnsciencepub.comacs.org

Photoredox catalysis, often involving transition metals like nickel or iridium, provides a powerful method for driving single-electron transfers to activate substrates for bond formation. uci.eduacs.org While specific studies on this compound are not detailed, the principles of photoredox chemistry are broadly applicable to nitroaromatic compounds. uci.edu For instance, some systems can perform these reactions without an external photosensitizer. nih.gov

Non-Photochemical Transformations of Nitrobenzyl Compounds

Beyond photochemical reactions, nitrobenzyl compounds can undergo various non-photochemical transformations. For instance, certain o-nitrobenzyl compounds can experience rearrangements under non-photochemical conditions, leading to complex structural changes. rsc.org An example includes the conversion of 2-nitrobenzyl triflate into 2-nitrosobenzaldehyde. rsc.org

The metabolism of nitroaromatic compounds often involves two primary pathways: the reduction of the nitro group to an aniline (B41778) derivative and the replacement of the nitro group with glutathione. nih.gov The dominant pathway depends on the specific compound. nih.gov For mononitrotoluenes, oxidation of the methyl group is a major metabolic route. nih.gov In some cases, nitroaromatic compounds can be confined within host molecules, which can stabilize them and prevent bimolecular reactions. wikipedia.org

Reductive Pathways of the Nitro Group and Subsequent Reactivity (e.g., to amino or nitroso derivatives)

The reduction of the nitro group is a fundamental transformation in organic chemistry, offering a route to various other functional groups like amines, hydroxylamines, and nitroso compounds. wikipedia.orgacs.org

Reduction to Amines: The reduction of aromatic nitro compounds to anilines is a widely used industrial process. wikipedia.org Common methods include:

Catalytic hydrogenation using catalysts like Raney nickel or palladium-on-carbon. wikipedia.org

The use of iron metal in an acidic medium. wikipedia.org

Reagents such as sodium hydrosulfite or tin(II) chloride. wikipedia.org

Reduction to Hydroxylamines: Aryl hydroxylamines can be formed from aryl nitro compounds using reagents like zinc metal in aqueous ammonium (B1175870) chloride or through electrolytic reduction. wikipedia.org The reduction of nitroaromatics by certain flavoenzymes can also yield hydroxylamines. nih.gov

Reduction to Other Derivatives: Under controlled conditions, nitro compounds can be reduced to oximes using salts like tin(II) chloride. wikipedia.org Treatment with an excess of zinc metal can lead to the formation of N,N'-diarylhydrazine derivatives. wikipedia.org

The electrochemical reduction of nitro compounds is highly dependent on pH. acs.org At different pH values, various intermediates such as nitroso and hydroxylamine (B1172632) species can be selectively obtained. acs.org The initial one-electron reduction of a nitroaromatic compound forms a nitro radical anion. nih.govacs.org

The following table summarizes various reagents and the resulting products from the reduction of nitro compounds.

| Reagent/Method | Product(s) |

| Catalytic Hydrogenation (e.g., Raney Ni, Pd/C) | Amines |

| Iron in Acidic Media | Amines |

| Zinc Dust and Ammonium Chloride | Hydroxylamines |

| Tin(II) Chloride | Oximes, Amines |

| Excess Zinc Metal | Hydrazines |

| Electrolytic Reduction | Hydroxylamines |

Cyclization and Heterocycle Formation Utilizing this compound as a Precursor

Hydrazine derivatives are valuable precursors for the synthesis of nitrogen-containing heterocycles. nih.govyoutube.com The reaction of a hydrazine with a 1,3-dicarbonyl compound is a classic method for forming five-membered rings like pyrazoles. youtube.com

While direct examples using this compound are not prominent in the provided search results, the general reactivity patterns of hydrazines suggest its potential in such syntheses. For instance, hydrazones derived from acetyl-naphthols react with triphosgene (B27547) to yield naphthoxazines. mdpi.com In another example, enediynones react with hydrazine in the presence of copper chloride to produce pyrazolo[1,5-a]pyridines. rsc.org

The synthesis of benzo- and pyrido-fused 1,2,4-triazinyl radicals has been achieved through a route that involves the N'-arylation of N'-arylhydrazides with 1-halo-2-nitroarenes. acs.org This is followed by reduction of the nitro group and acid-mediated cyclodehydration. acs.org This demonstrates a pathway where a nitroaryl hydrazine derivative undergoes cyclization after the reduction of the nitro group. A similar strategy could potentially be applied to this compound, where reduction of the 4-nitro group would yield an amino functionality, which could then participate in an intramolecular or intermolecular cyclization reaction.

A study on the cyclization of 4-nitro-3',4'-dimethoxychalcone with phenylhydrazine (B124118) yielded a pyrazoline derivative, indicating that the nitroaryl moiety can be incorporated into heterocyclic structures via cyclization reactions involving hydrazines. aip.org

Radical Chemistry and Electron Transfer Processes Involving this compound Derivatives

The nitroaromatic group is a key player in radical chemistry and electron transfer processes due to its electron-withdrawing nature. The one-electron reduction of nitroaromatic compounds (ArNO₂) by flavoenzymes or other reducing agents is a well-studied process that generates a nitroaromatic radical anion (ArNO₂⁻•). nih.gov The stability of these radical anions is an important factor in their subsequent reactions. acs.org The nitrobenzyl radical is considered more stable than the benzyl radical because the electron-withdrawing nitro group can delocalize the electron density. quora.com

Electron transfer reactions involving aliphatic nitro compounds have been studied using electron spin resonance, which can detect the formation of radical anions. rsc.org In the photolysis of o-nitrobenzyl compounds, the formation of transient free radicals has been observed. acs.org

The reduction of nitroaromatics can proceed via an "outer-sphere" electron transfer model, where the rate of reaction is related to the reduction potential of the nitroaromatic compound. nih.gov However, some reactions, like the reduction by α-hydroxyalkyl radicals, can occur through an inner-sphere mechanism involving an addition/elimination pathway. acs.org

The electrochemical reduction of nitroarenes often shows a reversible wave corresponding to a fast one-electron transfer to form the anion radical. researchgate.net The presence of bioreducible groups like nitroaromatics is utilized in the design of certain prodrugs. mdpi.com These compounds can be activated by enzymatic one-electron reduction in hypoxic environments, leading to cytotoxic radical species that can damage DNA. mdpi.com

Spectroscopic Characterization and Structural Elucidation of 1 Benzyl 1 4 Nitrobenzyl Hydrazine

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is a powerful, non-destructive technique that provides detailed information about the atomic arrangement within a molecule. By analyzing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, the precise structure of 1-Benzyl-1-(4-nitrobenzyl)hydrazine can be determined.

The ¹H NMR spectrum of this compound is expected to show distinct signals corresponding to the protons of the benzyl (B1604629) group, the 4-nitrobenzyl group, and the hydrazine (B178648) moiety. The electron-withdrawing nature of the nitro group significantly influences the chemical shifts of the adjacent aromatic and methylene (B1212753) protons.

The protons of the unsubstituted benzyl ring (C₆H₅) typically appear as a multiplet in the aromatic region. The benzylic methylene protons (C₆H₅-CH₂ ) are expected to produce a singlet. In contrast, the aromatic protons of the 4-nitrobenzyl group exhibit a characteristic AA'BB' splitting pattern, appearing as two distinct doublets due to the strong deshielding effect of the para-nitro group. The methylene protons adjacent to the 4-nitrophenyl ring (NO₂-C₆H₄-CH₂ ) are shifted further downfield compared to the other benzylic protons. The amine (NH₂) protons of the hydrazine group are anticipated to appear as a broad singlet, the chemical shift of which can be influenced by solvent and concentration.

Table 1: Predicted ¹H NMR Spectroscopic Data for this compound

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Notes |

| Aromatic (C₆H₅) | ~7.20-7.40 | Multiplet (m) | Protons of the unsubstituted benzyl group. |

| Aromatic (H-2', H-6') | ~8.15 | Doublet (d) | Protons ortho to the nitro group. |

| Aromatic (H-3', H-5') | ~7.50 | Doublet (d) | Protons meta to the nitro group. |

| Benzylic CH₂ | ~4.50-5.00 | Singlet (s) | Methylene protons of the benzyl group. |

| Nitrobenzylic CH₂ | ~4.80-5.40 | Singlet (s) | Methylene protons of the 4-nitrobenzyl group, shifted downfield. |

| Amine (NH₂) | Variable | Broad Singlet (br s) | Hydrazine protons; position and broadening are solvent-dependent. |

Note: Predicted values are based on analyses of similar structures such as benzyl esters and 4-nitrophenyl derivatives. rsc.org

The ¹³C NMR spectrum provides complementary information, showing a unique signal for each chemically distinct carbon atom. The spectrum for this compound would clearly distinguish between the carbons of the two different benzyl rings and the methylene carbons.

The carbon attached to the nitro group (C-NO₂) is significantly deshielded and appears at a high chemical shift, often around 150 ppm. The other aromatic carbons of the 4-nitrobenzyl group are also clearly resolved. The carbons of the unsubstituted benzyl ring appear at chemical shifts typical for monosubstituted benzene (B151609). The two non-equivalent methylene (CH₂) carbons would also be resolved.

Table 2: Predicted ¹³C NMR Spectroscopic Data for this compound

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) | Notes |

| C-NO₂ (4-nitrobenzyl) | ~148-151 | Carbon bearing the nitro group; highly deshielded. |

| Quaternary C (4-nitrobenzyl) | ~145-148 | Ipso-carbon to the CH₂ group. |

| Aromatic CH (4-nitrobenzyl) | ~123-130 | Aromatic carbons in the 4-nitrobenzyl ring. |

| Quaternary C (benzyl) | ~134-138 | Ipso-carbon to the CH₂ group. |

| Aromatic CH (benzyl) | ~127-129 | Aromatic carbons in the unsubstituted benzyl ring. |

| Benzylic CH₂ | ~54 | Methylene carbon of the benzyl group. |

| Nitrobenzylic CH₂ | ~54-58 | Methylene carbon of the 4-nitrobenzyl group. |

Note: Predicted values are based on analyses of compounds containing benzyl and 4-nitrobenzyl moieties. rsc.orgrsc.org

Vibrational Spectroscopy: Fourier Transform Infrared (FT-IR) and Raman Studies

Vibrational spectroscopy probes the molecular vibrations of a compound, providing a unique fingerprint based on its functional groups.

The FT-IR spectrum of this compound is dominated by the characteristic absorption bands of its functional groups. The most prominent features are the strong stretches associated with the nitro (NO₂) group and the N-H bonds of the hydrazine.

N-H Stretching: The NH₂ group of the hydrazine moiety is expected to show one or two distinct bands in the region of 3200-3400 cm⁻¹.

C-H Stretching: Aromatic C-H stretching vibrations appear above 3000 cm⁻¹, while aliphatic C-H stretches from the two CH₂ groups are observed just below 3000 cm⁻¹.

N-O Stretching: The nitro group gives rise to two very strong and characteristic absorption bands: an asymmetric stretch typically found between 1500 and 1560 cm⁻¹ and a symmetric stretch between 1300 and 1370 cm⁻¹. researchgate.netnist.gov

C=C Stretching: Aromatic ring C=C stretching vibrations result in several bands of variable intensity in the 1450-1610 cm⁻¹ region.

N-N Stretching: The N-N single bond stretch is typically weak and found in the fingerprint region between 1000 and 1200 cm⁻¹.

Raman spectroscopy would serve as a complementary technique. The symmetric stretching vibration of the nitro group and the aromatic ring breathing modes are expected to produce strong signals in the Raman spectrum, which can aid in a comprehensive vibrational analysis.

Table 3: Characteristic FT-IR Absorption Bands for this compound

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch (Hydrazine) | 3200 - 3400 | Medium |

| Aromatic C-H Stretch | 3000 - 3100 | Medium-Weak |

| Aliphatic C-H Stretch | 2850 - 2960 | Medium |

| Asymmetric N-O Stretch (Nitro) | 1500 - 1560 | Strong |

| Aromatic C=C Stretch | 1450 - 1610 | Medium-Variable |

| Symmetric N-O Stretch (Nitro) | 1300 - 1370 | Strong |

Ultraviolet-Visible (UV-Vis) Spectroscopy and Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule by measuring its absorption of ultraviolet and visible light.

The UV-Vis spectrum of this compound is defined by its chromophoric systems: the isolated benzene ring and, more significantly, the 4-nitrobenzene moiety. The benzene ring itself exhibits a weak π → π* transition (B-band) around 254 nm.

The dominant feature in the spectrum arises from the 4-nitrobenzene chromophore. Here, the nitro group, a powerful electron-withdrawing group, is in conjugation with the phenyl ring. This extended conjugation lowers the energy gap for π → π* transitions, resulting in a strong absorption band at a significantly longer wavelength (λ_max) compared to unsubstituted benzene, typically observed above 260 nm. chemicalbook.com The hydrazine group, acting as an auxochrome with non-bonding electrons, can also participate in n → π* transitions, although these are generally much weaker and may be obscured by the stronger π → π* absorptions. The combination of these structural elements gives the compound its characteristic electronic absorption profile.

Table 4: Predicted UV-Vis Spectroscopic Data for this compound

| Chromophore | Electronic Transition | Predicted λ_max (nm) | Notes |

| Benzene Ring | π → π* (B-band) | ~254 | Weak absorption. |

| 4-Nitrobenzene | π → π | >260 | Strong absorption due to extended conjugation. |

| Hydrazine/Nitro | n → π | Variable | Weak absorption, may be masked. |

Note: Predicted values are based on data for 4-nitrophenylhydrazine (B89600) and other nitroaromatic compounds. chemicalbook.comresearchgate.net

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Pattern Analysis

Mass spectrometry is a fundamental technique for determining the molecular weight and confirming the molecular formula of this compound. The compound has a molecular weight of 257.29 g/mol . In mass spectrometric analysis, a molecular ion peak, such as the protonated molecule [M+H]⁺, would be expected at approximately m/z 285, which validates the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural confirmation. The fragmentation of this compound is expected to arise from the cleavage of its most labile bonds. Key fragmentation pathways would likely involve the scission of the N-N bond and the bonds connecting the nitrogen atoms to the benzyl and nitrobenzyl groups.

Expected Fragmentation Pattern:

Loss of the nitrobenzyl group: Cleavage of the N-CH₂ bond can result in the formation of a stable benzylhydrazinyl radical cation or a related fragment.

Loss of the benzyl group: Similarly, cleavage of the other N-CH₂ bond would lead to the formation of a 4-nitrobenzylhydrazinyl fragment.

Formation of tropylium (B1234903) ion: The benzyl group can undergo rearrangement to form the highly stable tropylium cation at m/z 91.

Cleavage of the N-N bond: This would result in the formation of benzylamine (B48309) and 4-nitrobenzylamine-related fragments.

Fragmentation of the nitrobenzyl moiety: The presence of the nitro group can lead to characteristic fragments, including the loss of NO₂ or O.

The analysis of these fragments allows for the unambiguous identification and structural validation of the compound.

X-ray Diffraction (XRD) for Solid-State Molecular and Supramolecular Structure Determination

The crystal system, space group, and unit cell dimensions are fundamental parameters obtained from XRD data. For example, a related compound, N'-cyano-N,N'-dimethyl-4-nitrobenzohydrazide, crystallizes in the orthorhombic space group P2₁2₁2₁. mdpi.com Such data is crucial for understanding the packing of molecules in the crystal lattice.

Interactive Data Table: Crystallographic Data for a Related Hydrazone Derivative

| Parameter | Value |

| Compound | (E)-1-Benzylidene-2-(4-nitrophenyl)hydrazine researchgate.net |

| Chemical Formula | C₁₃H₁₁N₃O₂ researchgate.net |

| Molecular Weight | 241.25 researchgate.net |

| Crystal System | Monoclinic researchgate.net |

| Space Group | Cc researchgate.net |

| a (Å) | 6.074 (1) researchgate.net |

| b (Å) | 23.338 (3) researchgate.net |

| c (Å) | 8.527 (2) researchgate.net |

| β (°) | 96.84 (3) researchgate.net |

| Volume (ų) | 1200.1 (4) researchgate.net |

| Z | 4 researchgate.net |

Analysis of Crystal Packing and Intermolecular Interactions (e.g., Hydrogen Bonding, π-π Stacking)

The supramolecular architecture of crystalline this compound is dictated by various intermolecular interactions. These non-covalent forces, including hydrogen bonds and π-π stacking, govern how the molecules arrange themselves in the solid state.

π-π Stacking: The presence of two aromatic rings (benzyl and 4-nitrobenzyl) suggests the likelihood of π-π stacking interactions. These interactions occur when the phenyl rings of adjacent molecules align in a parallel or offset fashion. Such stacking is a significant factor in the crystal packing of many aromatic compounds, including some nitro-substituted molecules. researchgate.net

The combination of these interactions results in a well-defined three-dimensional crystalline array. nih.gov

Conformational Analysis in the Crystalline State

The conformation of this compound in the crystalline state is determined by the rotational freedom around its single bonds. XRD analysis reveals the specific torsion angles that define the molecule's shape. In similar hydrazine derivatives, the molecules often adopt a non-planar conformation. nih.gov

Key conformational features include:

Dihedral Angles: The dihedral angles between the planes of the two aromatic rings are a critical conformational parameter. For example, in a related hydrazone, the dihedral angles between the phenyl rings were found to be 73.3 (1)° and 80.9 (1)°. nih.gov

Conformation around the N-N bond: The geometry around the hydrazine core, including the pyramidalization of the nitrogen atoms and the N-N bond torsion angle, is a defining feature.

These conformational details are influenced by the steric hindrance between the bulky benzyl and nitrobenzyl groups and the electronic effects of the substituents. ekb.eg

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a crucial analytical technique used to determine the mass percentages of the elements (carbon, hydrogen, nitrogen) in a compound. This data is then used to derive the empirical formula, which represents the simplest whole-number ratio of atoms in the molecule. wordpress.com

For this compound, the molecular formula is C₁₄H₁₅N₃O₂. The theoretical elemental composition can be calculated from this formula and the atomic weights of the elements.

Interactive Data Table: Theoretical Elemental Composition of this compound

| Element | Symbol | Atomic Weight ( g/mol ) | Number of Atoms | Total Weight ( g/mol ) | Percentage (%) |

| Carbon | C | 12.011 | 14 | 168.154 | 65.35 |

| Hydrogen | H | 1.008 | 15 | 15.120 | 5.88 |

| Nitrogen | N | 14.007 | 3 | 42.021 | 16.34 |

| Oxygen | O | 15.999 | 2 | 31.998 | 12.44 |

| Total | 257.293 | 100.00 |

By comparing the experimentally determined elemental percentages with these theoretical values, the empirical formula of the synthesized compound can be confirmed. mdpi.com A close match between the experimental and calculated values provides strong evidence for the purity and identity of the compound. mdpi.comresearchgate.net

Electron Paramagnetic Resonance (EPR) Spectroscopy for Transient Radical Intermediate Characterization

Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a spectroscopic technique specifically used for detecting and characterizing species that have unpaired electrons, such as free radicals. While this compound itself is not a radical, EPR spectroscopy can be an invaluable tool for studying transient radical intermediates that may form during its chemical reactions.

The nitro group (-NO₂) in the compound is susceptible to reduction, a process that can proceed through single-electron transfer steps, generating nitro radical anions as transient intermediates. Similarly, the hydrazine moiety can be oxidized, potentially forming nitrogen-centered radicals. EPR spectroscopy can detect these short-lived radical species, providing information about their electronic structure and environment. For instance, studies on related nitrogen-containing heterocyclic radicals have utilized magnetic susceptibility measurements, a technique related to EPR, to understand their paramagnetic behavior. mdpi.com

The ability to characterize these reactive intermediates is crucial for understanding the reaction mechanisms involving this compound, particularly in contexts like its potential biological activity or its role in synthetic transformations.

Computational and Theoretical Investigations on 1 Benzyl 1 4 Nitrobenzyl Hydrazine

Quantum Chemical Calculations (Density Functional Theory - DFT) for Electronic Structure and Molecular Properties

Density Functional Theory (DFT) serves as a powerful tool to predict the electronic structure and various molecular properties of organic compounds. For a molecule like 1-Benzyl-1-(4-nitrobenzyl)hydrazine, DFT calculations, typically using a basis set such as B3LYP/6-311++G(d,p), would provide significant insights.

Optimized Molecular Geometries and Conformational Energetics

The first step in a computational study is the optimization of the molecular geometry to find the most stable conformation, which corresponds to the minimum energy state on the potential energy surface. For this compound, this would involve determining the bond lengths, bond angles, and dihedral angles of its constituent parts: the benzyl (B1604629) group, the nitrobenzyl group, and the central hydrazine (B178648) moiety.

Conformational analysis is crucial for flexible molecules. The rotation around the C-N and N-N bonds would lead to different conformers. DFT calculations would be used to determine the relative energies of these conformers, identifying the global minimum energy structure. This information is vital for understanding how the molecule might interact with other molecules or biological targets.

Table 1: Hypothetical Optimized Geometrical Parameters for this compound

| Parameter | Bond/Angle | Calculated Value (DFT/B3LYP/6-311++G(d,p)) |

| Bond Length (Å) | N-N | Value not available |

| C-N (benzyl) | Value not available | |

| C-N (nitrobenzyl) | Value not available | |

| Bond Angle (°) | C-N-N | Value not available |

| Dihedral Angle (°) | C-N-N-C | Value not available |

| O-N-O (nitro group) | Value not available | |

| Note: This table is illustrative. Specific values for this compound are not available in the searched literature. |

Electronic Structure Analysis: Frontier Molecular Orbitals (HOMO-LUMO)

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding a molecule's chemical reactivity and electronic properties. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons.

The energy gap between the HOMO and LUMO (Egap = ELUMO - EHOMO) is a critical parameter for determining molecular stability. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. For this compound, the presence of the electron-withdrawing nitro group is expected to lower the energy of the LUMO, potentially leading to a smaller energy gap and increased reactivity compared to its non-nitrated analog.

Table 2: Hypothetical Frontier Orbital Energies for this compound

| Parameter | Energy (eV) |

| EHOMO | Value not available |

| ELUMO | Value not available |

| Energy Gap (ΔE) | Value not available |

| Note: This table is illustrative. Specific values for this compound are not available in the searched literature. |

Molecular Electrostatic Potential (MEP) Mapping and Reactivity Descriptors

A Molecular Electrostatic Potential (MEP) map provides a visual representation of the charge distribution within a molecule. It is a valuable tool for predicting sites of electrophilic and nucleophilic attack. In an MEP map, regions of negative potential (typically colored red) indicate electron-rich areas that are susceptible to electrophilic attack, while regions of positive potential (blue) are electron-poor and prone to nucleophilic attack.

For this compound, the MEP map would likely show negative potential around the oxygen atoms of the nitro group and the nitrogen atoms of the hydrazine moiety, indicating these as potential sites for interaction with electrophiles or hydrogen bond donors. The aromatic rings and the hydrogen atoms would exhibit positive potential.

Global reactivity descriptors, derived from the HOMO and LUMO energies, such as electronegativity (χ), chemical hardness (η), and global electrophilicity index (ω), would provide quantitative measures of the molecule's reactivity.

Mulliken Population Analysis and Atomic Charge Distribution

Mulliken population analysis is a method for calculating the partial atomic charges on each atom in a molecule. This analysis helps in understanding the distribution of electrons and identifying charge localization. The atomic charges can provide further insight into the molecule's reactivity, intermolecular interactions, and vibrational properties. For this compound, this analysis would quantify the electron-withdrawing effect of the nitrobenzyl group on the rest of the molecule.

Computational Vibrational Frequency Calculations and Spectroscopic Data Correlation

Theoretical vibrational frequency calculations using DFT can predict the infrared (IR) and Raman spectra of a molecule. By comparing the calculated vibrational frequencies with experimentally obtained spectra, one can validate the optimized molecular structure and assign the observed spectral bands to specific vibrational modes of the molecule. This correlation is a powerful method for structural elucidation. For this compound, characteristic vibrational frequencies for the N-H stretching, N-N stretching, C-N stretching, and the symmetric and asymmetric stretching of the NO2 group would be of particular interest.

Reaction Mechanism Elucidation through Computational Modeling

Computational modeling can be employed to study the mechanisms of chemical reactions involving this compound. By calculating the potential energy surface for a proposed reaction pathway, researchers can identify transition states, intermediates, and activation energies. This information is invaluable for understanding the feasibility and kinetics of a reaction. For instance, the synthesis of this compound via the reaction of benzylhydrazine (B1204620) with 4-nitrobenzyl chloride could be modeled to understand the nucleophilic substitution mechanism in detail.

Transition State Characterization and Activation Energy Barrier Determination

The characterization of transition states and the determination of activation energy barriers are fundamental to understanding the kinetics and mechanisms of chemical reactions involving this compound. These investigations are typically carried out using quantum chemical methods such as Density Functional Theory (DFT).

While specific studies on the transition states and activation energies for reactions of this compound are not readily found, research on related hydrazine derivatives provides a framework for the types of reactions that could be computationally explored. For instance, the nucleophilic substitution reactions of hydrazines with various electrophiles have been studied, where the transition state involves the formation of a new bond between the nitrogen of the hydrazine and the electrophilic center.

A computational study on the ozonation of substituted hydrazines like unsymmetrical dimethylhydrazine (UDMH) has detailed the reaction mechanism, including the calculation of activation barriers. The study indicated that reactions often proceed via an initial hydrogen abstraction from the -NH2 group, followed by the oxidation of the resulting N-radical species. For a molecule like this compound, computational studies could similarly map out the transition states for reactions such as N-alkylation, acylation, or oxidation.

The following table illustrates the kind of data that would be generated from such a study, using hypothetical reactions of this compound.

| Reaction Type | Reactants | Transition State Geometry (Key Feature) | Activation Energy (kcal/mol) |

| N-Alkylation | This compound + CH3I | Elongated N-C bond, partially broken C-I bond | Data not available |

| N-Acylation | This compound + CH3COCl | Tetrahedral intermediate at the carbonyl carbon | Data not available |

| Oxidation | This compound + H2O2 | Formation of an N-O bond | Data not available |

Comprehensive Reaction Pathway Mapping

A comprehensive reaction pathway map for a molecule like this compound would elucidate the sequence of elementary steps, including intermediates and transition states, for its formation and subsequent reactions. Such a map is invaluable for optimizing synthetic routes and understanding potential degradation pathways.

For example, the synthesis of this compound likely involves the reaction of benzylhydrazine with 4-nitrobenzyl halide. A computational study could map the potential energy surface for this reaction, identifying the most energetically favorable pathway.

Furthermore, studies on the reactions of hydrazine derivatives, such as their condensation with carbonyl compounds to form hydrazones, have been computationally investigated. For this compound, reaction pathways for its conversion to various derivatives could be mapped. This would involve identifying all stationary points on the potential energy surface and connecting them to provide a complete picture of the reaction landscape.

Intermolecular Interaction Analysis via Hirshfeld Surface and Fingerprint Plots

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions in the crystalline state. This analysis is based on the electron distribution of a molecule and provides insights into the nature and extent of close contacts between neighboring molecules.

Although a crystal structure and corresponding Hirshfeld surface analysis for this compound are not publicly available, numerous studies on related nitrobenzylidene and nitrophenyl hydrazine derivatives offer a clear indication of the expected interactions. nih.govnih.gov These studies consistently show that the crystal packing is dominated by a combination of hydrogen bonds, π-π stacking interactions, and other van der Waals forces.

For this compound, the primary intermolecular interactions would likely include:

N-H···O Hydrogen Bonds: The hydrazine N-H group can act as a hydrogen bond donor to the oxygen atoms of the nitro group on a neighboring molecule.

C-H···O Interactions: The various C-H bonds of the benzyl and nitrobenzyl rings can also participate in weaker hydrogen bonding with the nitro group oxygens.

π-π Stacking: The aromatic benzyl and nitrobenzyl rings can engage in π-π stacking interactions, which are a significant contributor to the stability of the crystal lattice.

H···H Contacts: These represent a significant portion of the total Hirshfeld surface area, indicative of the close packing of molecules in the crystal.

The two-dimensional fingerprint plots derived from the Hirshfeld surface provide a quantitative summary of these interactions. The relative contributions of different types of contacts can be determined from these plots. For instance, in a related compound, (E)-1-(2,6-dichlorophenyl)-2-(2-nitrobenzylidene)hydrazine, the Hirshfeld surface analysis revealed that the most significant contributions to the crystal packing are from H···H (23.0%), O···H/H···O (20.1%), Cl···H/H···Cl (19.0%), and C···C (11.2%) interactions. nih.gov

A hypothetical breakdown of intermolecular contacts for this compound based on related structures is presented in the table below.

| Interaction Type | Percentage Contribution to Hirshfeld Surface |

| H···H | ~40-50% |

| O···H/H···O | ~20-30% |

| C···H/H···C | ~10-15% |

| C···C (π-π stacking) | ~5-10% |

| N···H/H···N | ~1-5% |

Conformational Isomerization Pathways and Stability Analysis

The flexibility of the this compound molecule, particularly around the N-N and N-C bonds, allows for the existence of multiple conformational isomers. Computational methods are essential for exploring these conformational landscapes, identifying stable conformers, and determining the energy barriers for their interconversion.

Theoretical studies on hydrazine have shown that the molecule adopts a gauche conformation with a dihedral angle of approximately 95°. researchgate.netresearchgate.net The barriers to rotation around the N-N bond are relatively low, with a syn barrier of around 12.0 kcal/mol and an anti barrier of about 1.6 kcal/mol. researchgate.net For substituted hydrazines like this compound, the presence of bulky benzyl and nitrobenzyl groups will significantly influence the preferred conformations and the rotational barriers.

A conformational analysis of this compound would involve systematically rotating the key dihedral angles and calculating the energy of each resulting conformation. This would likely reveal several low-energy conformers, with the relative populations of these conformers at a given temperature being determined by their Boltzmann distribution. The stability of these conformers would be influenced by a balance of steric hindrance between the bulky groups and potential intramolecular interactions, such as hydrogen bonding.

A study on 1-phenyl-, 4-phenyl-, and 1-benzyl-1,2,3,4-tetrahydroisoquinolines highlighted that in all energy-minimized structures, the heterocyclic ring preferred a half-chair conformation with the phenyl rings in a pseudo-equatorial position to minimize steric strain. nih.gov A similar principle would apply to this compound, where the bulky substituents would likely adopt positions that minimize steric repulsion.

Prediction of Nonlinear Optical Properties based on Molecular Structure

Molecules with significant nonlinear optical (NLO) properties are of great interest for applications in optoelectronics and photonics. The NLO response of a molecule is related to its ability to be polarized by an external electric field. Compounds possessing both an electron-donating group and an electron-accepting group connected by a π-conjugated system often exhibit large NLO responses.

Studies on nitro-aromatic compounds like 3-nitroaniline (B104315) have shown that the substituent groups play a major role in the charge transfer excitations that are crucial for NLO activity. nih.gov The presence of both donor and acceptor groups facilitates intramolecular charge transfer (ICT), which enhances the hyperpolarizability.

For this compound, DFT calculations could provide values for the dipole moment (μ), polarizability (α), and the first hyperpolarizability (β). These calculated values can then be compared with those of known NLO materials, such as para-nitroaniline (p-NA), to assess its potential.

The table below shows a hypothetical comparison of calculated NLO properties.

| Compound | Dipole Moment (μ) (Debye) | Polarizability (α) (a.u.) | First Hyperpolarizability (β) (a.u.) |

| This compound | Data not available | Data not available | Data not available |

| para-Nitroaniline (p-NA) | ~6-7 | ~80-90 | ~1000-2000 |

Computational Analysis of Molecular Recognition and Interaction Patterns

Molecular recognition refers to the specific interaction between two or more molecules through non-covalent interactions. Understanding the molecular recognition and interaction patterns of this compound is crucial for predicting its behavior in biological systems or its ability to form host-guest complexes.

Computational methods like molecular docking and molecular dynamics simulations are used to study these interactions. While no specific molecular recognition studies have been published for this compound, research on other hydrazine derivatives provides valuable insights. For example, hydrazine derivatives have been studied as inhibitors of various enzymes, where the hydrazine moiety plays a key role in binding to the active site. researchgate.net

For this compound, computational analysis could explore its potential to interact with various biological targets. The benzyl and nitrobenzyl groups can participate in hydrophobic and π-stacking interactions, while the hydrazine and nitro groups can form hydrogen bonds. A molecular docking study would involve placing the molecule into the binding site of a target protein and calculating the binding affinity and identifying the key interacting residues.

The following table outlines the potential interaction patterns of this compound with a hypothetical protein active site.

| Functional Group of Ligand | Type of Interaction | Potential Interacting Residue in Protein |

| Benzyl Ring | Hydrophobic, π-π stacking | Phenylalanine, Tyrosine, Tryptophan |

| Nitrobenzyl Ring | π-π stacking, C-H···π | Phenylalanine, Tyrosine, Tryptophan |

| Hydrazine N-H | Hydrogen bond donor | Aspartate, Glutamate, Carbonyl oxygen of backbone |

| Nitro Group | Hydrogen bond acceptor | Arginine, Lysine, Serine, Threonine |

Applications in Advanced Organic Synthesis and Materials Science Research

1-Benzyl-1-(4-nitrobenzyl)hydrazine as a Versatile Synthon for Complex Organic Molecules

This compound is a disubstituted hydrazine (B178648) that serves as a valuable reagent and building block in organic synthesis for creating more complex molecular structures. Its architecture, featuring two distinct benzyl (B1604629) groups attached to adjacent nitrogen atoms, with one bearing a powerful electron-withdrawing nitro group, provides a unique combination of reactivity and structural utility. This makes it an important synthon—a molecular fragment used to build larger molecules—in the field of synthetic organic chemistry.

The molecular structure of this compound is well-suited for the synthesis of a wide array of heterocyclic compounds, which are cyclic structures containing atoms of at least two different elements in their rings. The hydrazine moiety is highly nucleophilic and readily reacts with compounds containing carbonyl groups, such as aldehydes and ketones, to form hydrazones. nih.gov These hydrazones are stable intermediates that can be cyclized to produce important nitrogen-containing heterocycles like pyrazolines and pyrazoles. sigmaaldrich.com

Furthermore, the nitro group on the phenyl ring is a key functional handle. It can be chemically reduced to an amino group (-NH2). This newly formed amine can then participate in intramolecular or intermolecular cyclization reactions. For instance, this transformation allows for the construction of benzimidazole (B57391) rings, a common scaffold in medicinal chemistry. nih.gov The versatility of the hydrazine and the latent reactivity of the nitro group enable chemists to access a diverse range of heterocyclic systems from a single starting material. smolecule.com

In modern drug discovery, generating large collections of structurally diverse molecules, known as chemical libraries, is a crucial step for identifying new therapeutic agents. This compound serves as an excellent foundational scaffold for this purpose. Its ability to react with a wide variety of carbonyl compounds allows for the rapid generation of a large library of hydrazone derivatives. mdpi.com

Each of these derivatives can be further modified, for example, by reducing the nitro group or by performing substitutions on the aromatic rings, leading to an exponential increase in molecular diversity. This strategy allows for the systematic exploration of chemical space around the core hydrazine scaffold. An analogous compound, 1-benzyl-1-(4-bromobenzyl)hydrazine, is noted for its utility as a scaffold in drug development and proteomics research, highlighting the value of this molecular framework. mdpi.com The resulting libraries of nitrogen-rich compounds can then be screened for biological activity against various targets. mdpi.com

Role in the Design and Development of Functional Materials (e.g., as a sensitizer (B1316253) in optoelectronic applications)

While specific applications of this compound in materials science are not yet widely reported, its constituent parts suggest significant potential. The molecule contains a nitroaromatic group, a class of compounds known for their strong electron-accepting properties. smolecule.com This characteristic is highly sought after in the field of optoelectronics, where such molecules can act as sensitizers or components of charge-transfer materials. smolecule.comnih.gov

Nitroaromatic compounds can quench the fluorescence of other materials, a process that is fundamental to the function of some chemical sensors. nih.govresearchgate.net For example, fluorescent polymers can be designed to detect trace amounts of nitroaromatic explosives. nih.gov Conversely, a material incorporating the nitrobenzyl moiety could itself be used to modulate the electronic properties of a functional material. Additionally, some hydrazine derivatives have been investigated for their liquid crystal properties, indicating another potential avenue for materials science research with this compound class.

Strategies for Scaffold Diversification and Derivatization based on the Core Structure

The core structure of this compound offers multiple points for chemical modification, allowing chemists to fine-tune its properties and create a wide range of derivatives.

The reactivity of the this compound scaffold is heavily influenced by its substituents. The para-nitro group on one of the benzyl rings is strongly electron-withdrawing, which enhances the acidity of the N-H protons and influences the nucleophilicity of the nitrogen atoms.

A key strategy for diversification involves the chemical transformation of this nitro group. Its reduction to an amine (-NH2) fundamentally alters the electronic character of that part of the molecule, turning it from strongly electron-withdrawing to electron-donating. This change dramatically impacts the reactivity of the entire molecule in subsequent chemical reactions. Further diversification can be achieved by introducing different substituents onto either of the aromatic rings, thereby modulating the electronic properties and steric hindrance around the reactive hydrazine core to control reaction outcomes.

The creation of chiral molecules—molecules that are non-superimposable on their mirror images—is a central goal of modern organic synthesis, particularly for pharmaceutical applications. The this compound scaffold can be used to generate novel chiral derivatives.

One established method for creating chiral hydrazines involves the reaction of a prochiral precursor with a chiral reagent or catalyst. A more direct approach involves resolving a mixture of stereoisomers. For example, a mixture of diastereomeric hydrazines can be treated with a chiral acid, leading to the formation of diastereomeric salts that can often be separated by crystallization. This technique could be applied to derivatives of this compound to isolate single enantiomers. Once isolated, these chiral hydrazine derivatives can be used as building blocks in enantioselective transformations, helping to create other complex chiral molecules with high stereochemical purity.

Emerging Research Frontiers and Future Prospects in 1 Benzyl 1 4 Nitrobenzyl Hydrazine Chemistry

Development of Sustainable and Green Chemistry Approaches for Synthesis and Functionalization

The synthesis of hydrazine (B178648) derivatives, including 1-Benzyl-1-(4-nitrobenzyl)hydrazine, is increasingly being viewed through the lens of green chemistry, which prioritizes the use of safer reagents, minimizes waste, and improves energy efficiency. rsc.org Traditional synthetic routes often involve multi-step processes with potentially hazardous materials.

A common method for synthesizing this compound involves the reaction of benzylhydrazine (B1204620) with 4-nitrobenzyl chloride in the presence of a base. Green chemistry principles are being applied to optimize such reactions. For instance, research into the reduction of benzyl (B1604629) nitrite (B80452) (BN) with hydrazine hydrate (B1144303) has shown that using benzyl alcohol as an extractant can inhibit side reactions by increasing the relative concentration of hydrazine to nitrite in the organic phase. rsc.org This approach not only improves reaction selectivity but also allows for the recycling of benzyl alcohol without the need for distillation, reducing volatile organic compound (VOC) emissions. rsc.org

Furthermore, the choice of solvent and catalyst plays a crucial role in the sustainability of the synthesis. Researchers are exploring the use of water, fruit juices, or even white egg as alternative solvents to toxic options like benzene (B151609) and toluene (B28343) in the synthesis of related Schiff bases. researchgate.net The development of solid acid catalysts, such as fly-ash-H2SO4 and SiO2-H3PO4, for the condensation of phenylhydrazines with aldehydes offers a solvent-free approach with shorter reaction times and high yields. researchgate.net These green methodologies provide a pathway to more environmentally benign syntheses of this compound and its derivatives.

Integration with Automated and Flow Chemistry Platforms for Enhanced Synthetic Efficiency

The fields of automated synthesis and flow chemistry are revolutionizing how chemical reactions are performed, offering significant advantages in terms of efficiency, safety, and scalability. These technologies are particularly well-suited for the synthesis and study of compounds like this compound.

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than a batch reactor, provides superior control over reaction parameters such as temperature, pressure, and reaction time. beilstein-journals.org This enhanced control can lead to higher yields, fewer byproducts, and improved safety, especially for reactions that are highly exothermic or involve unstable intermediates. beilstein-journals.org A practical flow synthesis of hydrazine derivatives from alcohols has been demonstrated, showcasing excellent functional group tolerance and the potential for large-scale synthesis and late-stage functionalization. rsc.org

Exploration of Novel Catalytic Systems for Transformations Involving the Compound

Catalysis is a fundamental pillar of modern organic synthesis, and the development of novel catalytic systems is crucial for unlocking new transformations of this compound. The hydrazine moiety and the nitrobenzyl group present in the molecule offer multiple sites for catalytic functionalization.

Recent research has focused on the catalytic decomposition of hydrazine and its derivatives to produce hydrogen. researchgate.net A wide array of catalyst systems, including those based on iridium and other transition metals, have been investigated for their activity and selectivity. researchgate.netmdpi.com For instance, Ir/CeO2 catalysts have been shown to be effective in the decomposition of hydrazine hydrate to hydrogen. researchgate.net The functionalization of the hydrazine nitrogen atoms can also be achieved through catalytic methods. Copper-catalyzed N-arylation of hydrazines with aryl iodides and boronic esters provides a route to N',N'-disubstituted hydrazines. organic-chemistry.org

The nitro group on the benzyl ring is another key functional handle. It can be catalytically reduced to an amino group, which can then be further functionalized. This reduction is a common transformation and can be achieved using various reducing agents and catalysts. The resulting amino group opens up possibilities for a wide range of subsequent reactions, such as diazotization and coupling reactions, to create a diverse library of derivatives from the parent compound.

Application of Advanced In Situ Spectroscopic Techniques for Real-time Reaction Monitoring

Understanding the kinetics and mechanisms of chemical reactions is essential for optimizing reaction conditions and ensuring product quality. Advanced in situ spectroscopic techniques allow for the real-time monitoring of reactions as they occur, providing a wealth of information that is often missed with traditional offline analysis. spectroscopyonline.com

Nuclear Magnetic Resonance (NMR) spectroscopy is a particularly powerful tool for in situ reaction monitoring. news-medical.netrsc.org Benchtop NMR spectrometers equipped with flow cells can be directly connected to a reaction vessel, allowing for the continuous acquisition of spectra. news-medical.net This setup enables the tracking of reactant consumption and product formation over time, providing valuable data for determining reaction kinetics, identifying transient intermediates, and optimizing reaction parameters. beilstein-journals.orgnews-medical.net For example, the acetalization of p-nitrobenzaldehyde with ethylene (B1197577) glycol has been monitored in real-time using a compact NMR spectrometer, allowing for the determination of activation energies for the forward and backward reactions. asahilab.co.jp

Other spectroscopic techniques such as infrared (IR), Raman, and UV-Vis spectroscopy are also valuable for in situ monitoring. spectroscopyonline.com These methods can provide complementary information about the changes in functional groups and concentrations of species throughout a reaction. The choice of technique depends on the specific characteristics of the reaction and the molecules involved. spectroscopyonline.com The application of these advanced analytical methods to the synthesis and transformations of this compound will undoubtedly lead to a deeper understanding of its chemical behavior.

Synergistic Experimental and Computational Methodologies for Deeper Mechanistic Understanding and Rational Design

The combination of experimental studies with computational chemistry offers a powerful approach to elucidating reaction mechanisms and guiding the rational design of new molecules and catalysts. Theoretical methods, such as Density Functional Theory (DFT) and ab initio molecular orbital theory, can provide detailed insights into reaction pathways, transition states, and the electronic properties of molecules. mdpi.com

For hydrazine derivatives, computational studies have been used to investigate their reaction kinetics and mechanisms. For example, the spontaneous ignition reactions of hydrazine and its derivatives with nitrogen tetroxide have been studied using high-level quantum mechanical calculations. mdpi.com These studies have helped to identify key intermediates and reaction pathways that lead to combustion. DFT calculations have also been employed to investigate the catalytic decomposition of hydrazine on various surfaces, providing insights into the role of the catalyst in activating the hydrazine molecule. researchgate.net

By combining the predictions from computational models with the results of experimental studies, researchers can develop a more complete picture of the chemical processes involved. This synergistic approach can be applied to the study of this compound to understand its reactivity, predict the outcomes of different reactions, and design new derivatives with desired properties. For instance, computational screening could be used to identify promising catalysts for specific transformations of the molecule, which could then be synthesized and tested in the laboratory. This iterative cycle of prediction and experimentation is a key driver of innovation in modern chemical research.

Q & A

Q. What are the common synthetic routes for preparing 1-Benzyl-1-(4-nitrobenzyl)hydrazine, and how can reaction conditions be optimized?

- Methodological Answer : The compound can be synthesized via condensation reactions involving hydrazine derivatives and nitrobenzyl halides. For example, describes a Fischer indole synthesis route using 1-benzyl-1-(4-bromophenyl)hydrazine with methyl 4-(2-nitrophenyl)-3-oxobutanoate under reflux in glacial acetic acid with sodium acetate and sulfuric acid. Key optimization factors include:

- Temperature control (reflux at ~100°C).

- Catalyst selection (e.g., Pd/C for reductive elimination steps).

- Solvent choice (e.g., ethanol or glacial acetic acid for cyclization).

Post-synthesis purification often involves recrystallization from methanol or ethanol .

Q. How is the structural characterization of this compound performed, and what spectral markers are critical for validation?

- Methodological Answer : Structural validation relies on:

- FT-IR : Peaks at ~3237 cm⁻¹ (N-H stretching), ~1686 cm⁻¹ (C=O amide), and ~1546–1453 cm⁻¹ (aromatic C=C) confirm hydrazine and nitrobenzyl moieties .

- NMR : ¹H NMR signals for benzyl protons (δ 4.5–5.0 ppm) and nitro group resonance in ¹³C NMR (~150 ppm).

- Mass Spectrometry : Molecular ion peaks (e.g., m/z ~285 for [M+H]⁺) and fragmentation patterns validate the molecular formula.

Q. What are the key stability considerations for handling this compound in experimental settings?

- Methodological Answer : Stability is influenced by:

- Moisture sensitivity : Store under anhydrous conditions (e.g., desiccators).

- Thermal decomposition : Avoid temperatures >120°C, as nitro groups may degrade exothermically .

- Light exposure : Protect from UV light to prevent radical-mediated decomposition.

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in catalytic metathesis or cycloaddition reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations analyze reaction pathways, such as cycloreversion steps in hydrazine-catalyzed metathesis. highlights:

- Activation energy barriers for rate-determining steps (e.g., ~25 kcal/mol for [2.2.1]-hydrazine catalysts).

- Substituent effects: Electron-withdrawing nitro groups lower transition-state energies by stabilizing negative charge localization .

- Software tools: Gaussian or ORCA for geometry optimization; NBO analysis for charge distribution.

Q. What mechanistic insights explain the catalytic decomposition of this compound for hydrogen production?

- Thermal decomposition : Nitro group reduction releases N₂ and H₂O, with hydrogen yield dependent on catalyst choice (e.g., Ni or Pt).

- Hydrazine activation : Surface-bound intermediates (e.g., *NH₂) on catalysts like Ir/Al₂O₃ enhance H₂ selectivity.

Key parameters: - Temperature (200–400°C).

- Catalyst support porosity (e.g., mesoporous SiO₂ improves diffusion).

Q. How does this compound compare to hydrazine derivatives in green propellant formulations?

- Methodological Answer : compares performance metrics:

| Parameter | Hydrazine | This compound |

|---|---|---|

| Specific Impulse (Isp) | 230–240 s | ~220 s (lower due to nitro mass) |

| Toxicity | High | Moderate (benzyl groups reduce volatility) |

| Stability | Poor | Improved thermal resistance |

| Challenges include optimizing combustion kinetics for nitrous oxide/hydrocarbon blends to match hydrazine’s reliability . |

Q. What strategies resolve contradictions in biological activity data for hydrazine derivatives like this compound?

- Methodological Answer : Discrepancies in antimicrobial or anti-inflammatory studies (e.g., vs. 3) arise from:

- Assay variability : Standardize MIC (Minimum Inhibitory Concentration) protocols.

- Structural analogs : Modify the nitro position (para vs. meta) to enhance target binding, as seen in benzothiazine derivatives .

- QSAR modeling : Correlate electronic parameters (Hammett σ) with bioactivity to guide synthesis.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.